molecular formula C8H10O2S B7861669 3-Thiophen-2-yloxolan-3-ol

3-Thiophen-2-yloxolan-3-ol

Cat. No.: B7861669
M. Wt: 170.23 g/mol
InChI Key: SCDVTZXILPJOLS-UHFFFAOYSA-N
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Description

3-Thiophen-2-yloxolan-3-ol is a heterocyclic compound featuring a fused thiophene (aromatic sulfur-containing ring) and oxolane (tetrahydrofuran-like oxygenated ring) system. The hydroxyl (-OH) group at position 3 of the oxolane ring distinguishes it from simpler thiophene-oxolane hybrids.

Properties

IUPAC Name

3-thiophen-2-yloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-8(3-4-10-6-8)7-2-1-5-11-7/h1-2,5,9H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDVTZXILPJOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-yloxolan-3-ol typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and an oxolane precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-2-yloxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .

Scientific Research Applications

3-Thiophen-2-yloxolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophen-2-yloxolan-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or block receptor sites to exert its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Thiophen-2-yloxolan-3-ol to structurally related compounds based on substituents, reactivity, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Features Notable Properties/Applications Reference
This compound Thiophene at position 2; hydroxyl at oxolane-3 Potential polarity, hydrogen bonding -
2-(Thiophen-3-yl)-1,3-dioxolane Thiophene at position 3; dioxolane (two oxygen atoms) Likely higher rigidity and thermal stability
6-(Thiophen-3-yl)hexan-2-ol Linear aliphatic chain (C6) with terminal hydroxyl; thiophene at position 3 Building block for surfactants or polymers
4-Hydrazinyl-1,1-dioxothiolan-3-ol Sulfone (dioxo) group; hydrazine substituent Reactive intermediate for hydrazine-based syntheses

Electronic and Steric Effects

  • Thiophene Position : The thiophene ring’s substitution pattern (2-yl vs. 3-yl) alters electronic interactions. For example, 2-(Thiophen-3-yl)-1,3-dioxolane may exhibit stronger conjugation due to proximity of sulfur to the dioxolane oxygen, whereas this compound’s hydroxyl group introduces steric hindrance and hydrogen-bonding capacity.

Reactivity and Stability

  • Sulfur Oxidation State : Unlike 4-hydrazinyl-1,1-dioxothiolan-3-ol (with a sulfone group) , this compound retains a thioether-like sulfur, making it less prone to oxidation but more nucleophilic.
  • Aliphatic vs. Cyclic Alcohols : 6-(Thiophen-3-yl)hexan-2-ol has a flexible aliphatic chain, favoring esterification or etherification reactions, while the cyclic alcohol in this compound may undergo ring-opening reactions under acidic conditions.

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